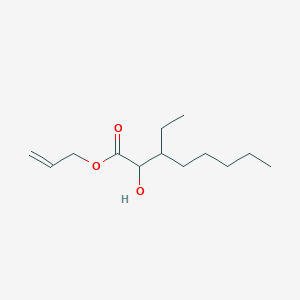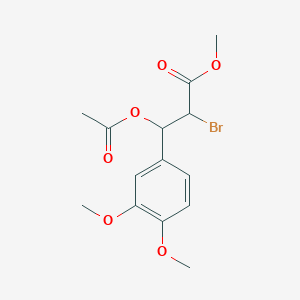![molecular formula C12H11N2NaO5S2 B14725776 Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt CAS No. 6267-27-2](/img/structure/B14725776.png)
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 4-aminophenylsulfonyl group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require concentrated sulfuric acid for the sulfonation process . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfinyl derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid: Another sulfonic acid derivative with an amino group.
p-Toluenesulfonic acid: A sulfonic acid with a methyl group on the benzene ring.
Benzenesulfonic acid: The parent compound without any additional substituents.
Uniqueness
Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt is unique due to the presence of both the sulfonyl and amino groups, which provide a combination of reactivity and functionality not found in other similar compounds. This dual functionality makes it particularly useful in a wide range of applications, from organic synthesis to pharmaceutical development .
Eigenschaften
CAS-Nummer |
6267-27-2 |
|---|---|
Molekularformel |
C12H11N2NaO5S2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
sodium;4-[(4-aminophenyl)sulfonylamino]benzenesulfonate |
InChI |
InChI=1S/C12H12N2O5S2.Na/c13-9-1-5-11(6-2-9)20(15,16)14-10-3-7-12(8-4-10)21(17,18)19;/h1-8,14H,13H2,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
ZJURCANVUJMWGL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















